molecular formula C9H12N2O2 B13261374 2-Amino-4-(dimethylamino)benzoic acid

2-Amino-4-(dimethylamino)benzoic acid

Cat. No.: B13261374
M. Wt: 180.20 g/mol
InChI Key: QVLUCPRVLMAUQV-UHFFFAOYSA-N
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Description

2-Amino-4-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, featuring both amino and dimethylamino functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(dimethylamino)benzoic acid typically involves the reaction of 4-(dimethylamino)benzoic acid with ammonia or an amine source. One common method is the reaction of 4-(dimethylamino)benzoic acid with ammonium carbonate under reflux conditions. The reaction proceeds as follows:

4-(dimethylamino)benzoic acid+NH32-Amino-4-(dimethylamino)benzoic acid\text{4-(dimethylamino)benzoic acid} + \text{NH}_3 \rightarrow \text{this compound} 4-(dimethylamino)benzoic acid+NH3​→2-Amino-4-(dimethylamino)benzoic acid

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-4-(dimethylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(dimethylamino)benzoic acid involves its interaction with molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it inhibits ultraviolet-mediated damage by absorbing UV radiation and preventing it from reaching deeper layers of the skin .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: A closely related compound with similar chemical properties.

    4-Aminobenzoic acid: Another related compound, differing by the absence of the dimethylamino group.

Uniqueness

2-Amino-4-(dimethylamino)benzoic acid is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,10H2,1-2H3,(H,12,13)

InChI Key

QVLUCPRVLMAUQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)O)N

Origin of Product

United States

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